Potency Comparison: VU0455691 Exhibits 2-Fold Lower M1 Potency Than VU0452865 but 3-Fold Higher Potency Than ML012
In direct head-to-head testing within the same calcium mobilization assay, VU0455691 (12a) exhibited an hM1 IC₅₀ of 0.23 µM, which is approximately 2-fold less potent than its piperazine-containing congener VU0452865 (7w, IC₅₀ = 0.11 µM) but 3-fold more potent than the parent probe molecule ML012 (IC₅₀ = 0.69 µM) [1][2]. This potency differential reflects the critical influence of the 3,7-diazabicyclo[3.3.0]octane isostere relative to the piperazine moiety, a key SAR determinant for this chemical series [1].
| Evidence Dimension | Potency (hM1 IC₅₀, calcium mobilization assay) |
|---|---|
| Target Compound Data | 0.23 µM (pIC₅₀ = 6.64 ± 0.15) |
| Comparator Or Baseline | VU0452865: 0.11 µM (pIC₅₀ = 6.94 ± 0.14); ML012: 0.69 µM |
| Quantified Difference | 2.1-fold less potent than VU0452865; 3.0-fold more potent than ML012 |
| Conditions | Human M1 mAChR expressed in CHO cells; calcium mobilization functional assay; at least three independent determinations performed in triplicate |
Why This Matters
This head-to-head data enables precise selection based on required potency window—VU0455691 offers an intermediate potency profile between the more potent VU0452865 and the less potent ML012, allowing researchers to titrate M1 blockade according to experimental requirements.
- [1] Melancon BJ, Utley TJ, Sevel C, et al. Development of novel M1 antagonist scaffolds through the continued optimization of the MLPCN probe ML012. Bioorg Med Chem Lett. 2012;22(15):5035-5040. doi:10.1016/j.bmcl.2012.06.018 View Source
- [2] Melancon BJ, Utley TJ, Sevel C, et al. Table 1: hM1 IC50 of ML012. PMC3434972. View Source
